AMI-1 free acid

Catalog No.
S546441
CAS No.
134-47-4
M.F
C21H16N2O9S2
M. Wt
504.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMI-1 free acid

CAS Number

134-47-4

Product Name

AMI-1 free acid

IUPAC Name

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid

Molecular Formula

C21H16N2O9S2

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)

InChI Key

PCGISRHGYLRXSR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Urea J Acid;

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O

The exact mass of the compound J Acid urea is 504.0297 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45174. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AMI-1 free acid (7,7'-carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid)) is a potent, cell-permeable, and reversible pan-inhibitor of protein arginine N-methyltransferases (PRMTs) . It demonstrates high in vitro efficacy, inhibiting human PRMT1 and yeast Hmt1p with IC50 values of 8.8 μM and 3.0 μM, respectively . Unlike generic methyltransferase inhibitors, AMI-1 selectively blocks the peptide-substrate binding site rather than the S-adenosyl-L-methionine (SAM) pocket . From a procurement perspective, the free acid form (CAS 134-47-4) is prioritized over the sodium salt for high-throughput screening and structural biology, as it provides exact stoichiometry (MW 504.49 g/mol) and avoids the variable hydration states and unwanted ionic loads associated with hygroscopic salt forms .

Substituting AMI-1 free acid with generic pan-methyltransferase inhibitors like S-adenosylhomocysteine (SAH) compromises assay specificity, as SAH indiscriminately competes for the SAM binding site, inhibiting both arginine (PRMT) and lysine (PKMT) methyltransferases [1]. Furthermore, substituting the free acid with the more common AMI-1 sodium salt introduces severe reproducibility risks in quantitative assays. The sodium salt is highly hygroscopic and typically exists in variable hydration states, which can cause significant batch-to-batch molarity errors when preparing stock solutions . The free acid form ensures precise mass-to-mole conversion and maintains stability as a non-hygroscopic solid, making it the strict requirement for reproducible epigenetic screening .

Target Selectivity: PRMT vs. PKMT Inhibition

AMI-1 selectively inhibits arginine methyltransferases (PRMTs) without affecting lysine methyltransferases (PKMTs) . In comparative assays, AMI-1 potently inhibits human PRMT1 with an IC50 of 8.8 μM, whereas generic SAM-competitors like SAH inhibit both PRMTs and PKMTs indiscriminately [1].

Evidence DimensionMethyltransferase class specificity
Target Compound DataAMI-1: IC50 = 8.8 μM (PRMT1); no inhibition of SET/non-SET PKMTs
Comparator Or BaselineSAH: Pan-inhibition of both PRMTs and PKMTs
Quantified DifferenceAbsolute selectivity for arginine over lysine methylation
ConditionsIn vitro recombinant enzyme assays

Ensures researchers can isolate arginine methylation pathways without the confounding off-target effects of lysine methylation blockade.

Mechanism of Action: Peptide vs. SAM Site Competition

Unlike S-adenosylhomocysteine (SAH), which acts as a universal SAM competitor, AMI-1 exerts its inhibitory effect by specifically blocking the peptide-substrate binding site of PRMTs . This non-SAM competitive mechanism allows AMI-1 to maintain its inhibitory efficacy (e.g., IC50 of 3.0 μM for yeast Hmt1p) regardless of fluctuating endogenous SAM concentrations in the assay environment.

Evidence DimensionBinding site competition
Target Compound DataAMI-1: Peptide-substrate competitor (SAM-independent)
Comparator Or BaselineSAH: SAM-competitor (efficacy depends on SAM concentration)
Quantified DifferenceMaintains IC50 independent of SAM levels
ConditionsEnzyme kinetic assays with varying SAM concentrations

Allows for reliable PRMT inhibition in cellular or complex biochemical assays where endogenous SAM levels cannot be strictly controlled.

Formulation Precision: Free Acid vs. Sodium Salt

The free acid form of AMI-1 (CAS 134-47-4) offers an exact molecular weight of 504.49 g/mol and demonstrates excellent solubility in anhydrous DMSO (up to 39.6 mM or 20 mg/mL) . In contrast, the AMI-1 sodium salt is highly hygroscopic and forms variable hydrates, leading to unpredictable water mass in the bulk powder. Using the free acid eliminates these batch-to-batch molarity discrepancies .

Evidence DimensionMolarity precision and handling stability
Target Compound DataAMI-1 free acid: Exact MW (504.49 g/mol), non-hygroscopic, stable DMSO stocks
Comparator Or BaselineAMI-1 sodium salt: Variable hydration, highly hygroscopic, unpredictable bulk mass
Quantified DifferenceElimination of hydration-induced molarity errors
ConditionsStock solution preparation for high-throughput screening

Procuring the free acid guarantees exact stoichiometric reproducibility, preventing false negatives or positives caused by concentration errors in sensitive epigenetic screens.

High-Throughput Epigenetic Screening

The exact stoichiometry and stable DMSO solubility of the free acid form prevent batch-to-batch molarity errors, making it the preferred choice for large-scale PRMT inhibitor screening .

Selective PRMT Pathway Isolation in Cell Culture

The non-SAM competitive, PRMT-specific mechanism allows researchers to study arginine methylation pathways without altering lysine methylation networks, a critical advantage over generic inhibitors like SAH .

Structural Biology and Co-Crystallization

Utilizing the free acid avoids unwanted sodium ion coordination or ionic strength interference during the crystallization of PRMT-inhibitor complexes, ensuring high-resolution structural data .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

504.02972244 Da

Monoisotopic Mass

504.02972244 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2QJN9485J7

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134-47-4

Wikipedia

AMI-1

General Manufacturing Information

2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

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